molecular formula C4H4Cl2 B14194012 2,2-Dichlorobicyclo[1.1.0]butane CAS No. 848171-76-6

2,2-Dichlorobicyclo[1.1.0]butane

Cat. No.: B14194012
CAS No.: 848171-76-6
M. Wt: 122.98 g/mol
InChI Key: KHBWTHBCRNBNRW-UHFFFAOYSA-N
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Description

2,2-Dichlorobicyclo[1.1.0]butane is a highly strained carbocyclic compound belonging to the bicyclo[1.1.0]butane family. This compound is characterized by its unique structure, which includes a four-membered ring with two chlorine atoms attached to the same carbon atom. The high strain energy within the bicyclo[1.1.0]butane framework makes it an interesting subject for theoretical and practical studies in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorobicyclo[1.1.0]butane typically involves the dehalogenation of 1,3-dihalocyclobutanes. This process can be achieved by treating 1,3-dihalocyclobutanes with alkali metals, resulting in the formation of the bicyclobutane structure . Another method involves the use of diazo compounds under mild conditions, which allows for the formation of highly enantioenriched bicyclobutane derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of transition metal catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichlorobicyclo[1.1.0]butane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Dichlorobicyclo[1.1.0]butane is primarily driven by its high strain energy. The compound undergoes strain-release reactions, which involve the cleavage of the central strained bond to form more stable ring systems. This process is facilitated by the olefinic character of the bridgehead bond, allowing for various functionalization and transformation reactions . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-dichlorobicyclo[1.1.0]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2/c5-4(6)2-1-3(2)4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHBWTHBCRNBNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C2(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20827372
Record name 2,2-Dichlorobicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20827372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848171-76-6
Record name 2,2-Dichlorobicyclo[1.1.0]butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20827372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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